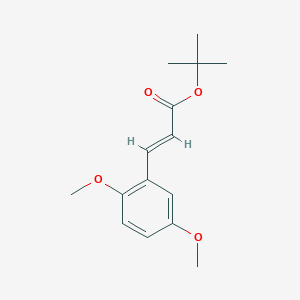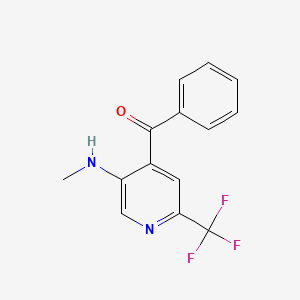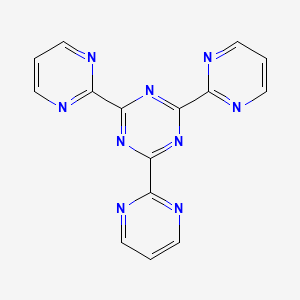
2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine is a heterocyclic compound that features a triazine core substituted with three pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine typically involves multicomponent reactions (MCRs) that are efficient and versatile. One common method includes the reaction of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocycles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of MCRs and the use of microwave irradiation can be scaled up for industrial applications. The use of commercially available starting materials and efficient reaction conditions makes this compound a viable candidate for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of multiple nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine compounds.
Aplicaciones Científicas De Investigación
2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential use in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: The compound’s unique structural properties make it suitable for use in materials science, including the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Pyrimidine: A six-membered heterocycle with two nitrogen atoms, commonly found in DNA and RNA.
Triazine: A six-membered ring with three nitrogen atoms, used in various industrial applications.
Pyridazine: Another six-membered heterocycle with two adjacent nitrogen atoms.
Comparison: 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine is unique due to its combination of a triazine core with three pyrimidine rings, providing a higher degree of nitrogen content and potential for diverse chemical reactivity. This structural uniqueness contributes to its broad range of applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C15H9N9 |
|---|---|
Peso molecular |
315.29 g/mol |
Nombre IUPAC |
2,4,6-tri(pyrimidin-2-yl)-1,3,5-triazine |
InChI |
InChI=1S/C15H9N9/c1-4-16-10(17-5-1)13-22-14(11-18-6-2-7-19-11)24-15(23-13)12-20-8-3-9-21-12/h1-9H |
Clave InChI |
SVWARHUCRKXDTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C2=NC(=NC(=N2)C3=NC=CC=N3)C4=NC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B12513949.png)
![1,4-Bis(4-fluorophenyl)benzo[G]phthalazine](/img/structure/B12513954.png)
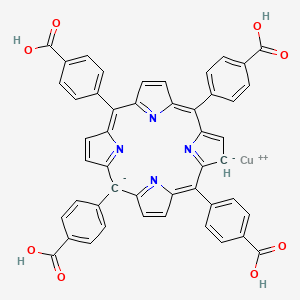
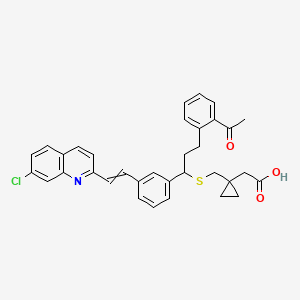


![2-((5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B12513986.png)

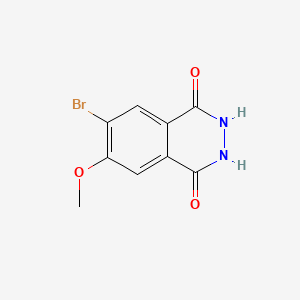
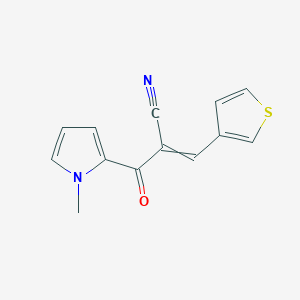
![[2-([1,1'-Biphenyl]-4-yl)ethyl](trimethoxy)silane](/img/structure/B12514011.png)
